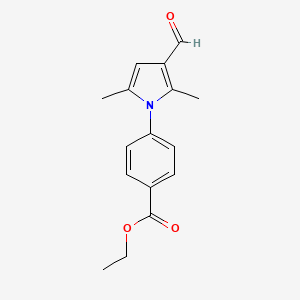

![molecular formula C10H11N3O2S B1268948 (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 313534-29-1](/img/structure/B1268948.png)

(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

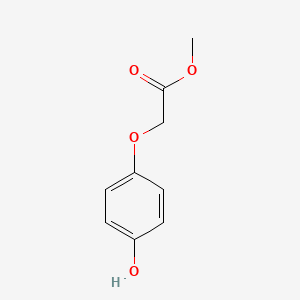

The synthesis of (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid derivatives involves multi-step processes that include cyclization, condensation, and modifications of ethyl esters. Starting materials such as 2-mercaptothieno[2,3-d]pyrimidinones are crucial for the synthesis. Innovations in synthesis methods aim at improving yield, reducing steps, and enhancing environmental friendliness, like the reported green approach using a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide (Devani et al., 1976); (Shi et al., 2018).

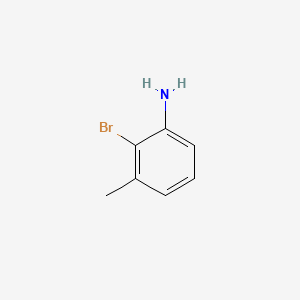

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin ring. The structure influences the compound's reactivity and interaction with biological targets. Modifications at various positions of the thieno[2,3-d]pyrimidin ring are explored to enhance pharmacological properties (Tumkevičius & Kaminskas, 2003).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including alkaline hydrolysis, hydrazinolysis, and reduction, leading to the formation of different derivatives with varied properties. The chemical behavior under different conditions provides insights into the reactivity and potential modifications for desired outcomes (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and its formulation for pharmaceutical applications. These properties are influenced by the molecular structure and functional groups present in the compound (Bahekar & Shinde, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, define the compound's suitability for different pharmaceutical applications. Modifications in the chemical structure can significantly impact these properties, affecting the compound's efficacy and safety profile (Kanno et al., 1991).

科学的研究の応用

Synthesis and Chemical Reactions : A key aspect of research on these compounds involves their synthesis and subsequent reactions. For instance, Al‐Sehemi & Bakhite (2005) discussed the synthesis of heterocyclic compounds containing the cycloalka[e]thieno[2,3-b]pyridine moiety, which is closely related to your compound of interest (Al‐Sehemi & Bakhite, 2005). Similarly, Tumkevicius & Kaminskas (2003) studied the synthesis of ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids and their reactions, which are relevant to understanding the chemistry of your compound (Tumkevicius & Kaminskas, 2003).

Anticancer Activities : Some derivatives of thieno[2,3-d]pyrimidines, including those similar to your compound, have been studied for their anticancer properties. For instance, Snégaroff et al. (2009) found that certain derivatives exhibited significant activity against liver, breast, and cervix carcinoma cell lines (Snégaroff et al., 2009).

Biological Activities and Pharmaceutical Applications : Other studies have focused on the broader biological activities of these compounds. For example, Devani et al. (1976) synthesized derivatives of thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and found significant antimicrobial activity, along with analgesic and anti-inflammatory properties (Devani et al., 1976). Additionally, Wagner, Vieweg, & Leistner (1993) synthesized compounds with structures similar to (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid and discovered antianaphylactic activity in some of these substances (Wagner, Vieweg, & Leistner, 1993).

Protein Kinase Inhibitors : Research has also explored the use of thieno[2,3-d]pyrimidine derivatives as protein kinase inhibitors. Ostrynska et al. (2016) found that certain 4-aminothieno[2,3-d]pyrimidine derivatives were effective as ATP-competitive CK2 inhibitors, suggesting potential applications in targeted therapies (Ostrynska et al., 2016).

Safety and Hazards

作用機序

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thieno[2,3-d]pyrimidines are known to be structural analogs of antiviral compounds . They undergo a process known as the Dimroth rearrangement, which involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been reported to inhibit both cytosolic and mitochondrial one-carbon metabolism, which are essential for de novo biosynthesis of purine nucleotides and thymidylate .

Result of Action

Thieno[2,3-d]pyrimidines have been reported to exhibit significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

特性

IUPAC Name |

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRNYGCICDSLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349499 |

Source

|

| Record name | (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313534-29-1 |

Source

|

| Record name | (6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)